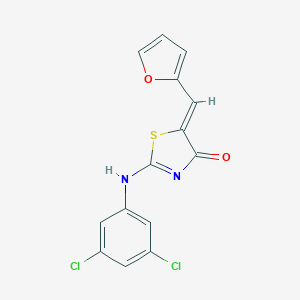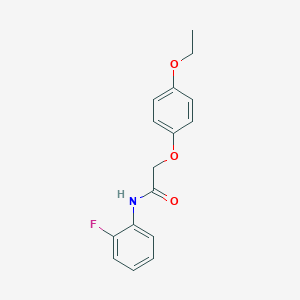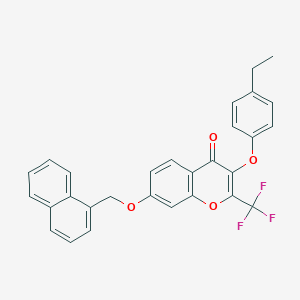
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine, also known as FFBT, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. FFBT belongs to the class of benzothiazepines, which are known to have various biological activities, including antihypertensive, anti-inflammatory, and antitumor effects.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor effects against various cancer cell lines, including breast, lung, and colon cancer. 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has been shown to have antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle cells.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is not fully understood, but it is believed to act through multiple pathways. 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has been shown to inhibit the activity of various enzymes such as topoisomerase IIα and COX-2, which are involved in DNA replication and inflammation, respectively. 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has been shown to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has also been shown to reduce the production of reactive oxygen species, which are known to be involved in the development of various diseases, including cancer and neurodegenerative disorders. Additionally, 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has been found to have a vasodilatory effect on blood vessels, which contributes to its antihypertensive effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its purity can be easily determined using various analytical techniques. 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain assays. Additionally, 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine. One area of research could focus on its potential as an anticancer agent. Further studies could investigate its mechanism of action and its efficacy in animal models of cancer. Another area of research could focus on its potential as an anti-inflammatory agent. Studies could investigate its effects on various inflammatory pathways and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, future research could investigate the potential of 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine as an antihypertensive agent and its effects on cardiovascular function.
Méthodes De Synthèse
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine can be synthesized using a multistep process that involves the condensation of 2-aminobenzonitrile with 4-fluorobenzaldehyde, followed by cyclization with furan-2-carbaldehyde. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
Formule moléculaire |
C19H14FNOS |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C19H14FNOS/c20-14-9-7-13(8-10-14)16-12-19(17-5-3-11-22-17)23-18-6-2-1-4-15(18)21-16/h1-11,19H,12H2 |
Clé InChI |
FOEXBEWMZYEZGX-UHFFFAOYSA-N |
SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)F)C4=CC=CO4 |
SMILES canonique |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)F)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)

![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)


![7-[4-(benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284662.png)
![Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284663.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-propoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284666.png)
![methyl 4-({[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284669.png)


